![molecular formula C15H20ClNO B3056859 1-[(Butylamino)methyl]naphthalen-2-ol hydrochloride CAS No. 7479-34-7](/img/structure/B3056859.png)
1-[(Butylamino)methyl]naphthalen-2-ol hydrochloride
Overview
Description
1-[(Butylamino)methyl]naphthalen-2-ol hydrochloride is a chemical compound with the molecular formula C15H20ClNO. It is known for its applications in various fields of scientific research and industry. The compound is characterized by its unique structure, which includes a naphthalene ring substituted with a butylamino group and a hydroxyl group, making it a versatile molecule for different chemical reactions and applications .
Preparation Methods
The synthesis of 1-[(Butylamino)methyl]naphthalen-2-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives and butylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction.
Industrial Production: On an industrial scale, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
1-[(Butylamino)methyl]naphthalen-2-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The butylamino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is synthesized through a one-pot reaction involving 2-naphthol, butan-1-amine, and benzaldehyde. This method has been shown to produce the compound efficiently under solvent-free conditions, resulting in a stable molecular conformation supported by intramolecular hydrogen bonding . The structural formula is represented as with a molecular weight of approximately 323.42 g/mol.
Antioxidant Properties
Recent studies have demonstrated that derivatives of naphthalen-2-ol exhibit significant antioxidant activity. The antioxidant properties were assessed using the ABTS assay, indicating that these compounds can scavenge free radicals effectively . This suggests potential applications in pharmaceuticals aimed at oxidative stress-related diseases.
Cardiovascular Applications
As a derivative of β-blockers, 1-[(Butylamino)methyl]naphthalen-2-ol hydrochloride may possess antihypertensive and antiarrhythmic properties. Compounds with similar naphthalene structures have been documented for their effectiveness in treating chronic heart failure and other cardiovascular conditions due to their ability to block β-adrenergic receptors .
Anticancer Potential
Emerging research indicates that naphthalene derivatives may also exhibit anticancer activity. The structural modifications associated with this compound could enhance its efficacy against various cancer cell lines, although specific studies on this compound are still limited .
Applications in Asymmetric Synthesis
The compound can serve as a chiral ligand in asymmetric synthesis, facilitating the production of optically active compounds. The Betti reaction, which involves the condensation of naphthols with amines and aldehydes, has been utilized to synthesize various chiral ligands that are crucial in catalyzing enantioselective reactions .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-[(Butylamino)methyl]naphthalen-2-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
1-[(Butylamino)methyl]naphthalen-2-ol hydrochloride can be compared with other similar compounds, such as:
1-[(Butylamino)methyl]naphthalen-2-ol: The non-hydrochloride form of the compound.
1-[(Butylamino)methyl]naphthalen-2-amine: A related compound with an amine group instead of a hydroxyl group.
1-[(Butylamino)methyl]naphthalen-2-ol acetate: An ester derivative of the compound.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Biological Activity
1-[(Butylamino)methyl]naphthalen-2-ol hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its synthesis, biological mechanisms, and various research findings related to its activity.
Synthesis
The synthesis of this compound typically involves a multi-step process, including the condensation of 2-naphthol with butan-1-amine and an aldehyde under specific conditions. A notable method includes a solvent-free three-component reaction that yields high purity of the desired compound, suitable for biological testing .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzymes : It may act as an enzyme inhibitor, affecting metabolic pathways.
- Receptors : The compound could modulate receptor functions, influencing physiological responses.
Antioxidant Properties
Recent studies have indicated that derivatives of naphthalen-2-ol, including this compound, exhibit significant antioxidant activity. This property is crucial in mitigating oxidative stress and preventing cellular damage .
Antimicrobial Activity
Research has shown that naphthalene derivatives possess antimicrobial properties. The compound's structure suggests potential efficacy against various pathogens, making it a candidate for further exploration in antimicrobial therapies .
Neuroprotective Effects
Some studies suggest that compounds similar to this compound may have neuroprotective effects. These effects are hypothesized to arise from their ability to modulate neurotransmitter levels or protect neuronal cells from apoptosis .
Case Studies and Research Findings
- Antioxidant Activity Study : A study evaluated the antioxidative properties of naphthalene derivatives, demonstrating that these compounds can scavenge free radicals effectively. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls .
- Antimicrobial Efficacy : In vitro tests revealed that this compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results for potential therapeutic applications .
- Neuroprotection Research : Experimental models assessing neuroprotective effects found that this compound could reduce neuronal cell death induced by oxidative stress. The mechanism was linked to the modulation of intracellular signaling pathways involved in cell survival .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-(butylaminomethyl)naphthalen-2-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO.ClH/c1-2-3-10-16-11-14-13-7-5-4-6-12(13)8-9-15(14)17;/h4-9,16-17H,2-3,10-11H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFDXENBGZEVCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C=CC2=CC=CC=C21)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70639523 | |
Record name | 1-[(Butylamino)methyl]naphthalen-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70639523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7479-34-7 | |
Record name | NSC401632 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401632 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-[(Butylamino)methyl]naphthalen-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70639523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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